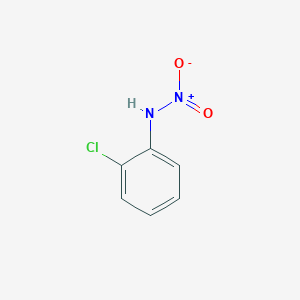
2-Chloro-nitro-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-nitro-aniline is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of aniline, where one hydrogen atom on the benzene ring is replaced by a chlorine atom and another by a nitro group. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and corrosion inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-nitro-aniline can be synthesized through several methods. One common method involves the nitration of 2-chloroaniline using a mixture of nitric acid and sulfuric acid. Another method involves the chlorination of 2-nitroaniline using acetyl chloride .
Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of 2-chloroaniline. This process involves the careful control of temperature and reaction conditions to ensure high yield and purity. The reaction typically takes place in a nitration reactor, followed by purification steps such as recrystallization .
Analyse Chemischer Reaktionen
Reduction Reactions
The nitro group undergoes selective reduction under specific conditions:
Chemical reduction pathways (e.g., Fe/HCl or catalytic hydrogenation) are inferred from analogous nitroaniline chemistry but require verification for this compound .
Diazotization and Azo Coupling
The amino group participates in diazotization, forming reactive intermediates:
| Reaction | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Diazonium salt formation | HNO₂, HCl, 0–5°C | 2-Chloro-4-nitrodiazonium chloride | Precursor for azo dyes via coupling with aromatics |
The presence of electron-withdrawing groups lowers the basicity of the amino group (pKa ~1–2), requiring strong acidic conditions for diazotization .
Acetylation
The amino group undergoes acetylation to form derivatives:
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Acetic anhydride | Reflux in acetic acid | 2-Chloro-4-nitroacetanilide | Protects -NH₂ for subsequent reactions |
Biodegradation Pathway
Rhodococcus sp. MB-P1 metabolizes 2-chloro-4-nitroaniline aerobically:
| Step | Enzyme/Process | Intermediate | Final Product |
|---|---|---|---|
| 1 | Nitroreductase | 2-Chloro-4-hydroxylaminoaniline | 4-Amino-3-chlorophenol (4-A-3-CP) |
| 2 | Dechlorination | 4-Nitroaniline | Cleavage to aliphatic metabolites |
This pathway highlights its environmental degradation potential .
Reactivity with Oxidizing Agents
2-Chloro-4-nitroaniline reacts vigorously with strong oxidizers, though specific products are undocumented. Safety data indicate incompatibility with oxidizing materials, necessitating careful handling .
Electronic Effects on Reactivity
DFT studies reveal:
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
2.1 Pharmaceutical Intermediates
- 2-Chloro-nitro-aniline is utilized in the production of several pharmaceuticals, including anti-helminthic drugs like niclosamide. The compound is formed as a metabolite during the hydrolytic cleavage of niclosamide and is crucial for synthesizing other pharmaceutical agents .
2.2 Dye Manufacturing
- The compound serves as an intermediate in the dye industry, particularly for producing disperse and basic dyes. Its ability to form stable bonds with dye matrices makes it valuable for colorants used in textiles .
2.3 Agrochemicals
- In agriculture, this compound is used to manufacture agrochemicals, including pesticides and herbicides. Its effectiveness in controlling pests contributes to its demand in agricultural applications .
Environmental Applications
3.1 Biodegradation Studies
- Research has shown that this compound can be degraded by specific bacterial strains, such as Rhodococcus sp., which utilize it as a carbon source. This biodegradation pathway highlights its potential for bioremediation efforts in contaminated environments .
3.2 Mutagenicity and Environmental Impact
- Studies indicate that this compound exhibits mutagenic properties when tested on Salmonella typhimurium, although its potency is lower compared to other compounds like niclosamide . The environmental release of this compound raises concerns regarding its impact on ecosystems and human health.
Case Studies
Wirkmechanismus
The mechanism of action of 2-Chloro-nitro-aniline involves its interaction with various molecular targets. For instance, in biological systems, it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-nitroaniline
- 2-Nitroaniline
- 4-Nitroaniline
Comparison: 2-Chloro-nitro-aniline is unique due to the presence of both chlorine and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to 2-nitroaniline. Additionally, the presence of the chlorine atom enhances its utility in the synthesis of more complex molecules .
Eigenschaften
Molekularformel |
C6H5ClN2O2 |
|---|---|
Molekulargewicht |
172.57 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)nitramide |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-1-2-4-6(5)8-9(10)11/h1-4,8H |
InChI-Schlüssel |
DEMFFWAHNABLQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















